1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol
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Overview
Description
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with 2-Methylphenyl Group: The piperazine ring is then reacted with a 2-methylphenyl halide under basic conditions to introduce the 2-methylphenyl group.
Attachment of the Naphthyloxy Group: The final step involves the reaction of the substituted piperazine with a naphthyloxy compound, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group and the naphthyloxy group can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol, with the CAS number 93547-63-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C24H28N2O2, and it has a molecular weight of 376.5 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities, including antimicrobial and central nervous system effects.
Property | Value |
---|---|
CAS Number | 93547-63-8 |
Molecular Formula | C24H28N2O2 |
Molecular Weight | 376.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound may exhibit significant antimicrobial properties. For instance, a study on related piperazine derivatives demonstrated their effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action for these compounds often involves disruption of bacterial cell integrity and inhibition of essential bacterial enzymes such as DNA gyrase. This suggests that this compound may also possess similar antimicrobial mechanisms.
Cardiovascular Effects
In studies evaluating the cardiovascular effects of piperazine derivatives, compounds structurally related to this compound have shown promising inotropic effects (the ability to increase the strength of heart contractions). For example, a series of related compounds demonstrated varying degrees of inotropic activity in isolated heart preparations . Such findings suggest potential applications in treating heart conditions, although specific data on this compound's cardiovascular effects remain limited.
Case Studies
While specific case studies on this compound are sparse, analogous studies provide insights into its potential applications:
-
Antimicrobial Efficacy : A study examining piperazine derivatives found that modifications to the piperazine ring significantly enhanced antimicrobial activity against MRSA strains. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics .
Compound MIC (μg/mL) This compound TBD Standard Antibiotic (e.g., Methicillin) 40 - Inotropic Activity : In vitro studies reported that certain piperazine derivatives exhibited potent inotropic effects on cardiac tissues, suggesting potential therapeutic roles in heart failure management .
Properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-19-6-2-5-9-24(19)26-14-12-25(13-15-26)17-22(27)18-28-23-11-10-20-7-3-4-8-21(20)16-23/h2-11,16,22,27H,12-15,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDORBWAPHSQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.